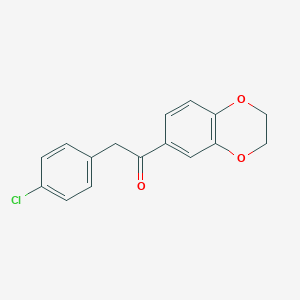
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, also known as BDPC, is a synthetic compound that belongs to the class of designer drugs. BDPC is structurally similar to methamphetamine and has been used as a stimulant drug in the past. However, due to its potential for abuse, BDPC is now a controlled substance in many countries. Despite its controversial history, BDPC has gained attention in the scientific community for its potential therapeutic applications.
作用机制
The exact mechanism of action of 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause hyperthermia. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been shown to increase locomotor activity and induce stereotypy in rats. In addition, 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain.
实验室实验的优点和局限性
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of assays. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been shown to have neuroprotective effects and can be used to study the mechanisms of oxidative stress-induced neuronal damage. However, 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a controlled substance in many countries and can be difficult to obtain for research purposes. In addition, the potential for abuse and toxicity limits its use in laboratory experiments.
未来方向
There are several potential future directions for research on 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to have neuroprotective effects and could be used to prevent or slow the progression of these diseases. Another area of interest is its potential use in treating depression and anxiety disorders. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been shown to improve cognitive function and memory and could be used to treat the cognitive symptoms of these disorders. Finally, there is potential for the development of new 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone analogs with improved therapeutic properties.
合成方法
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can be synthesized using various methods, including the reduction of 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone oxime and the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine with 4-chlorobenzaldehyde. The synthesis of 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is relatively simple and can be achieved using common laboratory equipment.
科学研究应用
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has neuroprotective effects and can reduce neuronal damage caused by oxidative stress. Another study found that 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can improve cognitive function and memory in rats. 2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone has also been studied for its potential use in treating depression and anxiety disorders.
属性
IUPAC Name |
2-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-4-1-11(2-5-13)9-14(18)12-3-6-15-16(10-12)20-8-7-19-15/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVFZXBIIJIATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

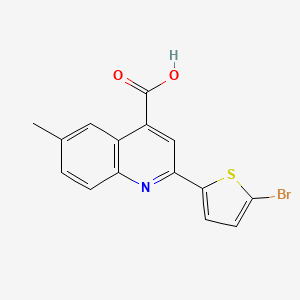
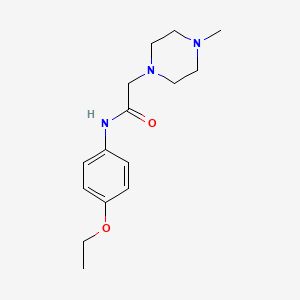
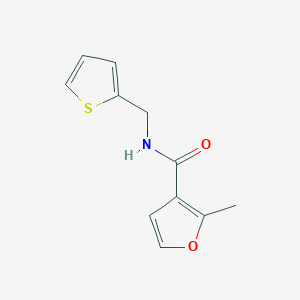
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5745195.png)
![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)
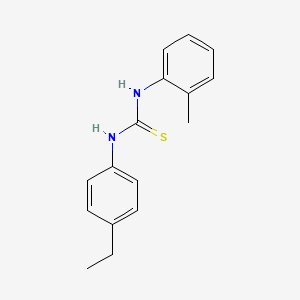
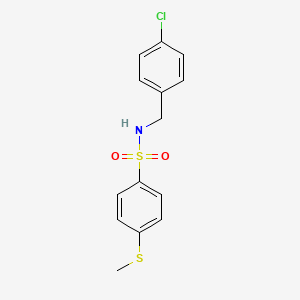
![N-(2-methoxy-5-{[(2-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5745242.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)
![1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)

![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)